molecular formula C6H4N2O2 B6253185 3-(1H-pyrazol-5-yl)prop-2-ynoic acid CAS No. 1927873-40-2

3-(1H-pyrazol-5-yl)prop-2-ynoic acid

Cat. No.: B6253185
CAS No.: 1927873-40-2
M. Wt: 136.1
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Description

3-(1H-pyrazol-5-yl)prop-2-ynoic acid is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by its unique structure, which includes a pyrazol-5-yl group attached to a prop-2-ynoic acid moiety. Due to its distinctive chemical properties, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-pyrazol-5-yl)prop-2-ynoic acid typically involves the reaction of hydrazine with appropriate precursors under controlled conditions. One common method is the cyclization of hydrazine derivatives with alkynoic acids in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: 3-(1H-pyrazol-5-yl)prop-2-ynoic acid can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are influenced by the presence of functional groups in the compound and the choice of reagents and conditions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

  • Addition: Addition reactions may involve the use of organometallic reagents like Grignard reagents or organolithium compounds.

Major Products Formed:

Scientific Research Applications

3-(1H-pyrazol-5-yl)prop-2-ynoic acid has found applications in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

  • Biology: The compound has been studied for its biological activities, including antimicrobial, antifungal, and antiviral properties.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating diseases like malaria and leishmaniasis.

  • Industry: Its use in the agrochemical industry for the development of pesticides and herbicides is another area of interest.

Mechanism of Action

The mechanism by which 3-(1H-pyrazol-5-yl)prop-2-ynoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the growth of pathogens by interfering with essential biological processes, such as cell wall synthesis or protein function. The exact mechanism can vary depending on the specific application and target organism.

Comparison with Similar Compounds

3-(1H-pyrazol-5-yl)prop-2-ynoic acid is compared with other similar pyrazole derivatives, such as 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine and 2,4-Dihydro-3H-pyrazol-3-one derivatives. While these compounds share the pyrazole core, they differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities

Properties

CAS No.

1927873-40-2

Molecular Formula

C6H4N2O2

Molecular Weight

136.1

Purity

95

Origin of Product

United States

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